1-Acetyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate
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Overview
Description
1-Acetyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate is a chemical compound with the molecular formula C14H17NO It is a derivative of dihydroquinoline, a class of compounds known for their diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate typically involves the condensation of aniline with acetone in the presence of a catalyst. One method employs metal-modified 12-tungstophosphoric acid supported on γ-Al2O3 as a catalyst. The reaction is carried out under microwave-assisted hydrothermal conditions, which enhances the efficiency and yield of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid supported on γ-Al2O3, is preferred due to their high efficiency and reusability .
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
1-Acetyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antimalarial properties.
Medicine: Investigated for its potential use as an antioxidant and in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Acetyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by inhibiting lipid peroxidation and acting as a free radical scavenger. This antioxidant activity is crucial in preventing oxidative damage in biological systems .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: Known for its antioxidant properties and used in similar applications.
1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile: Another derivative with potential pharmacological activities.
Uniqueness
1-Acetyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate stands out due to its specific acetyl group, which imparts unique chemical properties and potential applications. Its synthesis and reactivity also differ from other similar compounds, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(1-acetyl-2,2,4-trimethylquinolin-6-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10-9-16(4,5)17(11(2)18)15-7-6-13(8-14(10)15)20-12(3)19/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBZSKZLNRAUBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C)C(=O)C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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